molecular formula C26H35N3O6S2 B2581541 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-20-7

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2581541
CAS RN: 489471-20-7
M. Wt: 549.7
InChI Key: KGWVSVTXCAXHAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .

Scientific Research Applications

Synthesis and Chemical Reactions

Heterocyclic Compound Synthesis

Heterocyclic derivatives, including pyrroles, indoles, and tetrahydroisoquinolines, have been synthesized using various catalytic and synthetic methodologies, demonstrating the importance of such compounds in medicinal chemistry and drug design. For example, the synthesis of tetrahydroisoquinolines involves Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, showcasing the utility of metal-catalyzed reactions in constructing complex heterocyclic frameworks (Bunce et al., 2012). Similarly, the oxidative carbonylation conditions have been employed to create tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones, highlighting the versatility of palladium-catalyzed reactions in organic synthesis (Bacchi et al., 2005).

Reactions of Pyridine Derivatives

The synthesis of novel pyridine derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, reflects the ongoing interest in developing new compounds with potential pharmacological applications. These synthetic efforts often involve complex reaction schemes and provide insight into the structural requirements for biological activity (Bakhite et al., 2005).

Potential Research Applications

Drug Design and Development

The structural complexity and diversity of heterocyclic compounds make them suitable candidates for drug discovery. The methodologies used in synthesizing such compounds, including the use of palladium-catalyzed reactions and metal-catalyzed cyclizations, are crucial in the development of new therapeutic agents. These synthetic approaches facilitate the creation of molecules with specific biological activities, paving the way for the discovery of new drugs.

Material Science Applications

Some compounds, especially those with unique heterocyclic structures, find applications beyond pharmacology, such as in material science. For instance, polyamides and polyamide-imides containing specific functional groups can exhibit unique thermal and mechanical properties, making them suitable for various industrial applications (Liaw & Liaw, 2001).

properties

IUPAC Name

methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2/c1-15-13-29(14-16(2)35-15)37(32,33)18-10-8-17(9-11-18)22(30)27-23-20(24(31)34-7)19-12-25(3,4)28-26(5,6)21(19)36-23/h8-11,15-16,28H,12-14H2,1-7H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVSVTXCAXHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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